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Compound of Interest

Compound Name: 1-Butynyl Iodide

CAS No.: 66794-29-4

Cat. No.: B1590015 Get Quote

Executive Summary: The Case for Substitution
In the synthesis of complex polyynes, natural products, and functionalized materials, 1-Butynyl
Iodide (1-iodo-1-butyne) has historically served as a potent electrophile, particularly in Cadiot-

Chodkiewicz cross-couplings. However, its utility is severely compromised by its

thermodynamic instability. Like many 1-iodoalkynes, it is prone to spontaneous decomposition

and explosion upon concentration or prolonged storage, owing to the weak C(sp)–I bond and

the high energy content of the triple bond.

This guide evaluates three superior alternatives that mitigate these safety risks while

maintaining or enhancing synthetic efficiency:

1-Bromo-1-butyne: The direct, stable liquid replacement for copper-catalyzed couplings.

Potassium (1-Butynyl)trifluoroborate: The air-stable, solid-state alternative for palladium-

catalyzed (Suzuki-Miyaura) protocols.

Ethyl-EBX (Ethynylbenziodoxolone): The hypervalent iodine solution for electrophilic atom-

transfer reactions.
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Before selecting a reagent, the researcher must define the polarity of the required

transformation. 1-Butynyl iodide is amphoteric but primarily used as an electrophile.

Reagent Selection Decision Tree
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Figure 1: Strategic selection of butynyl sources based on electronic demand and reaction type.

Part 2: The Direct Substitute – 1-Bromo-1-butyne[1]
For researchers performing Cadiot-Chodkiewicz couplings (synthesis of 1,3-diynes), 1-bromo-

1-butyne is the industry-standard replacement. While the C–Br bond is stronger than C–I

(making oxidative addition slower), the safety profile is vastly superior.

Comparative Profile
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Feature 1-Butynyl Iodide 1-Bromo-1-butyne

CAS 629-27-6 (Generic Haloalkyne) 50405-39-5

Physical State Unstable Oil/Solid Stable Liquid

Boiling Point
Decomposes (Explosion

Hazard)
~104°C (or 40°C @ 20mmHg)

Density High (>1.8 g/mL) ~1.46 g/mL

Stability Light/Heat Sensitive Stable at 4°C

Reactivity High (Prone to Homocoupling)
Moderate (Selective

Heterocoupling)

Experimental Protocol: Asymmetric Diyne Synthesis
Objective: Coupling 1-bromo-1-butyne with Phenylacetylene.

Catalyst Prep: In a flame-dried Schlenk flask, dissolve CuCl (5 mol%) in degassed aqueous

ethylamine (70% w/w) or n-butylamine (30% aq).

Additive: Add a crystal of Hydroxylamine Hydrochloride (

).

Scientist's Note: This reducing agent is critical. It maintains Copper in the Cu(I) state,

preventing the oxidation that leads to Glaser homocoupling of the terminal alkyne.

Nucleophile Addition: Add Phenylacetylene (1.0 equiv) dropwise at 0°C. The solution will turn

yellow (Cu-acetylide formation).

Electrophile Addition: Add 1-Bromo-1-butyne (1.1 equiv) dropwise over 15 minutes.

Safety: Unlike the iodide, the bromide does not require dark conditions, but exotherms

must be controlled.

Reaction: Stir at room temperature for 2–4 hours.
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Workup: Quench with saturated

. Extract with diethyl ether. The bromide byproduct is easily removed via silica gel
chromatography (Hexanes eluent).

Part 3: The Solid-State Solution – Potassium (1-
Butynyl)trifluoroborate
When the goal is to couple a butynyl group to an aryl system (e.g., making 1-phenyl-1-butyne),

using 1-butynyl iodide requires a reaction with an aryl boronic acid (Inverse Sonogashira). A

more robust approach utilizes the Suzuki-Miyaura manifold, where the alkyne is the boron

species.[1]

Why Switch?

Stoichiometry Control: Unlike 1-butyne gas, the trifluoroborate is a weighable solid.

Atom Economy: Avoids the heavy iodine waste stream.

Air Stability: Can be stored on the benchtop indefinitely.

Mechanism of Activation
The trifluoroborate is a "masked" boronic acid. It requires hydrolysis to enter the

transmetallation cycle.
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Figure 2: Activation pathway of alkynyl trifluoroborates in aqueous media.

Experimental Protocol: Suzuki-Miyaura Alkynylation
Reagents: Aryl Bromide (1.0 equiv), Potassium (1-butynyl)trifluoroborate (1.1 equiv),

PdCl2(dppf)·CH2Cl2 (3 mol%), Cs2CO3 (3.0 equiv).

Solvent System: Use THF:H2O (10:1).

Critical Parameter: The water is non-negotiable. It is required to hydrolyze the

to the active

species in situ. Anhydrous conditions will result in 0% yield.
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Degassing: Sparge the solvent mixture with Argon for 20 minutes. Oxygen poisons the Pd(0)

species.

Reflux: Heat the sealed vial to 80°C for 4–12 hours.

Observation: The reaction mixture typically turns black (Pd precipitation) upon completion.

Purification: The inorganic byproducts (borates/fluorides) are water-soluble, simplifying the

workup to a phase separation and filtration.

Part 4: The Electrophilic Specialist – Hypervalent
Iodine (Ethyl-EBX)
For reactions requiring the transfer of a butynyl cation (

) equivalent—such as alkynylation of thiols (C–S bond formation)—haloalkynes are often too
harsh or prone to side reactions. Ethynylbenziodoxolone (EBX) reagents serve as stable,
crystalline "hyper-electrophiles."

Reagent: Ethyl-EBX (1-ethyl-1,2-benziodoxol-3(1H)-one derivative).

Mechanism: Reacts via Michael-type addition followed by

-elimination and 1,2-shift, avoiding the radical pathways common with iodides.

Protocol: Thiol Alkynylation (Metal-Free)[4]
Setup: Dissolve the thiol (e.g., Cysteine derivative) in DCM.

Reagent: Add Ethyl-EBX (1.1 equiv).

Base: Add TMG (Tetramethylguanidine) or simple TEA (0.2 equiv) as an initiator.

Speed: The reaction is often complete in <15 minutes at room temperature.

Advantage: The byproduct is 2-iodobenzoic acid, which can be precipitated out or washed

away with basic aqueous solution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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